2-imino-2H-1,3-benzoxathiol-5-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-imino-1,3-benzoxathiol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2S/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZZXIMTXDKQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307488 | |
| Record name | 2-Imino-1,3-benzoxathiol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78213-05-5 | |
| Record name | 2-Imino-1,3-benzoxathiol-5-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78213-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Imino-1,3-benzoxathiol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Benzoxathiol Ring Systems in Organic Synthesis and Medicinal Chemistry Scaffolds
The 1,3-benzoxathiol ring system, a bicyclic structure composed of a fused benzene (B151609) ring and an oxathiole ring, is a recognized "privileged scaffold" in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds. Derivatives of the benzoxathiolone core, in particular, have been the subject of extensive research, revealing a wide spectrum of pharmacological activities.
These activities include potential applications as:
Anti-inflammatory agents: The benzoxathiolone nucleus has been explored as a foundation for developing new drugs to combat inflammatory diseases.
Antimicrobial agents: Compounds featuring this scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria.
Antioxidant agents: The antioxidant properties of these derivatives are being investigated for their potential to mitigate oxidative stress.
Anticancer agents: Certain benzoxazole (B165842) derivatives have shown promise as potential anti-inflammatory and anticancer agents. bohrium.com
The versatility of the benzoxathiol framework allows for various substitutions, enabling chemists to fine-tune the molecule's properties for specific biological targets. Its structural stability and reactivity make it a valuable intermediate in the synthesis of more complex molecules.
Overview of Imino Substituted Heterocyclic Compounds and Their Fundamental Research Interest
Imino-substituted heterocyclic compounds are characterized by the presence of a C=N double bond where the nitrogen atom is exocyclic to the ring system. This functional group imparts unique electronic and structural properties that are of significant interest in fundamental and applied research.
The imino group is a potent electron-pair donor, a feature that is often enhanced by the heterocyclic ring it is attached to. rsc.org For instance, in N-heterocyclic imines, the electron-donating character of the exocyclic nitrogen is amplified by the delocalization of cationic charge into the ring. rsc.org This electronic characteristic makes them excellent ligands for stabilizing electron-deficient species, including main-group elements and transition metals. rsc.org
The reactivity of imines as both electrophiles and nucleophiles makes them valuable intermediates in the synthesis of complex nitrogen-containing heterocycles, including a variety of alkaloids. nih.gov Research in this area focuses on leveraging the unique reactivity of the imino group to construct intricate molecular architectures and to develop novel catalysts. rsc.orgnih.gov Furthermore, imino-bridged nitrogen-rich heterocyclic compounds are being explored for their potential as high-energy density materials, where the imino group contributes to thermal stability and energy content. nwpu.edu.cn
Structural Context of 2 Imino 2h 1,3 Benzoxathiol 5 Ol Within the 1,3 Benzoxathiol Framework
Direct and Indirect Synthetic Routes to the 1,3-Benzoxathiol Core
The formation of the 1,3-benzoxathiol scaffold is a critical step in the synthesis of the target compound and its derivatives. Strategies range from direct, one-step syntheses to multi-step cyclization processes.
One-Step Synthesis Approaches Involving Quinones and Thiourea
A highly efficient and straightforward method for synthesizing 5-hydroxy-1,3-benzoxathiol-2-ones involves the one-step reaction of quinones with thiourea. nih.govrsc.org This approach is notable for its high yields and the use of readily available starting materials. nih.gov The general procedure involves reacting a quinone solution in glacial acetic acid with an aqueous hydrochloric acid solution of thiourea, followed by heating. nih.gov The use of a strong acid, such as hydrochloric, sulfuric, or trifluoroacetic acid, is crucial for good yields, as weaker acids like acetic acid alone result in lower yields and product contamination. nih.gov
The reaction between a substituted p-benzoquinone and thiourea in an acidic medium is a versatile method for preparing a variety of 5-hydroxy-1,3-benzoxathiol-2-ones. rsc.org Depending on the substituents on the quinone ring and the specific reaction conditions, it is possible to isolate intermediate compounds, providing insight into the reaction mechanism. nih.govrsc.org For instance, reactions with monosubstituted quinones can lead to a mixture of isomeric products. nih.govrsc.org
Below is a table summarizing the effect of varying reaction conditions on the synthesis of 5-hydroxy-1,3-benzoxathiol-2-one from p-benzoquinone and thiourea.
| Quinone (mmol) | Thiourea (mmol) | 12 N HCl (mL) | Acetic Acid (mL) | Yield (%) |
| 10 | 10 | 10 | 50 | 70 |
| 10 | 20 | 10 | 50 | 85 |
| 10 | 40 | 10 | 50 | 90 |
| 10 | 40 | 20 | 50 | 95 |
| 10 | 40 | 5 | 50 | 80 |
| Table adapted from Lau and Kestner, 1968. nih.gov |
Cyclization Reactions for Benzoxathiol Derivative Formation
The formation of the benzoxathiol ring system is fundamentally a cyclization reaction. In the context of the reaction between quinones and thiourea, the proposed mechanism involves the initial formation of an S-(2,5-dihydroxyaryl)thiouronium salt. nih.govrsc.org This intermediate then undergoes intramolecular cyclization to form the 1,3-benzoxathiol ring. nih.govrsc.org
Mechanochemical Thiocyanation for Benzo[d]oxathiol-2-one Synthesis with Imino Intermediate Considerations
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based synthesis. A mechanochemical method for the thiocyanation of various aryl compounds, including phenols, has been successfully developed using ball milling. nih.gov This solvent-free method is noted for its mild conditions and short reaction times. nih.gov
Specifically, the mechanochemical reaction of phenols with ammonium (B1175870) thiocyanate (B1210189) and ammonium persulfate can lead to the formation of benzo[d] nih.govrsc.orgoxathiol-2-ones. nih.gov This occurs when the phenol (B47542) has a substituent at the C-4 position, which directs the cyclization to form the heterocyclic ring. nih.gov This approach is considered environmentally advantageous compared to solution-based methods. nih.gov While the direct mechanochemical synthesis of the 2-imino variant is not explicitly detailed, the formation of the benzoxathiolone from a thiocyanate precursor suggests a plausible pathway where an imino intermediate could be involved, analogous to the solution-phase reactions with thiourea.
Synthesis from Chrysenequinonecarboxylic Acid Derivatives
The core benzoxathiol structure can also be synthesized from more complex polycyclic aromatic quinones. Specifically, diterpenoid 5-hydroxy-1,3-benzoxathiol-2-one derivatives have been synthesized through the reaction of methyl chrysenequinonecarboxylate with thiourea. researchgate.net This reaction demonstrates that the fundamental reactivity of the quinone moiety with thiourea to form the 5-hydroxy-1,3-benzoxathiol-2-one system is applicable to larger, more complex molecular scaffolds. researchgate.net As with simpler quinones, this reaction can also yield intermediates such as S-(2,5-dihydroxyaryl)thiouronium salts and 5-hydroxy-2-imino-1,3-benzoxathioles. researchgate.net
Synthesis of the 2-Imino Moiety and its Precursors
The 2-imino group is a key functional feature of the target compound. Its synthesis is intimately linked to the formation of the benzoxathiolone ring, often appearing as a transient intermediate that can be trapped under specific conditions.
Isolation of 2-Imino-1,3-benzoxathioles as Intermediates in Benzoxathiolone Synthesis
In the reaction of quinones with thiourea to produce 5-hydroxy-1,3-benzoxathiol-2-ones, the corresponding 5-hydroxy-2-imino-1,3-benzoxathioles are identified as key intermediates. nih.govrsc.org Depending on the specific substituents on the quinone and the reaction conditions employed, these 2-imino intermediates can be isolated. nih.govrsc.orgresearchgate.net
The isolation of these compounds provides strong evidence for the reaction pathway, which proceeds from the thiouronium salt to the 2-imino-1,3-benzoxathiole, and finally hydrolyzes to the 1,3-benzoxathiol-2-one (B14798029) under the acidic reaction conditions. By carefully controlling these conditions, the reaction can be stopped at the imino stage, allowing for its isolation and characterization. nih.govrsc.org
Role of Thiocyanate Salts in Imino-Oxathiolane Synthesis
The reaction between quinones and thiourea under acidic conditions represents a fundamental approach to constructing the 5-hydroxy-1,3-benzoxathiol-2-one framework. A key insight into this reaction is the potential to isolate the 2-imino intermediate, 5-hydroxy-2-imino-1,3-benzoxathiole, depending on the specific reaction conditions and the nature of the substituents on the quinone starting material. nih.govresearchgate.net
The process is initiated by the nucleophilic attack of thiourea on a quinone. This reaction can proceed to form S-(2,5-dihydroxyaryl)thiouronium salts as intermediates, which can also be isolated under certain conditions. nih.govresearchgate.net Subsequent intramolecular cyclization and dehydration lead to the formation of the 2-imino-1,3-benzoxathiole ring system. However, the 2-imino group is susceptible to hydrolysis, particularly under strong acidic conditions and prolonged heating, which can lead to the corresponding 2-oxo derivative as the final product. researchgate.net
The use of substituted thioureas can lead to the formation of N-substituted 2-imino-1,3-benzoxathiole derivatives, allowing for the introduction of various functional groups at the imino nitrogen.
Reaction Conditions and Parameter Optimization
The efficiency and outcome of the synthesis of this compound and its analogs are highly dependent on the careful control of various reaction parameters.
Role of Catalysts and Catalyst-Free Conditions
A significant advantage of many synthetic routes leading to 2-iminothiazole and related structures is the ability to proceed under catalyst-free conditions. The reaction of amines, isothiocyanates, and nitroepoxides to form 2-iminothiazoles, for example, can be achieved efficiently without the need for a catalyst. nih.govnih.gov This simplifies the purification process and reduces the environmental impact of the synthesis. Similarly, the synthesis of certain thiazolidine-thiourea compounds from propargylamines and isothiocyanates also proceeds under mild, catalyst-free conditions. acs.org
Impact of Temperature and Reaction Time
Temperature and reaction time are critical parameters that require careful optimization. In the synthesis of 2-iminothiazoles from nitroepoxides, the reaction is typically conducted at a low temperature of 10–15 °C for 6 hours after the initial formation of thiourea at room temperature. nih.gov For the synthesis of some 2-iminothiazolines, increasing the temperature from 100 °C to 110 °C did not improve the yield, indicating that higher temperatures are not always beneficial. The optimal reaction time is also crucial; for instance, a 90% yield could be achieved in 30 minutes under specific conditions for a 2-iminothiazoline synthesis.
Ultrasound Activation Conditions
Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions. The application of ultrasound has been successfully demonstrated in the synthesis of various heterocyclic compounds, including bis-iminothiazoles and other thiazole (B1198619) derivatives. This technique can enhance mass transfer and accelerate the rate of reaction, providing a more energy-efficient and environmentally friendly alternative to conventional heating methods.
Preparation of Functionalized Derivatives of this compound
The synthesis of functionalized derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. The functionalization can be introduced through the use of substituted quinones or substituted thioureas as starting materials.
The reaction of monosubstituted quinones with thiourea can lead to a mixture of isomeric products, including 4-, 6-, and 7-substituted 5-hydroxy-1,3-benzoxathiol-2-ones. researchgate.net The directive influence of the substituent on the quinone ring affects the position of thiourea addition and the subsequent cyclization. By carefully selecting the substituted quinone, it is possible to synthesize a variety of functionalized benzoxathiole derivatives.
The following table provides examples of functionalized 2-iminothiazole derivatives synthesized under specific conditions, which are analogous to the target compound.
| Entry | Amine | Isothiocyanate | Nitroepoxide | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethylamine | Phenyl isothiocyanate | 1-Nitro-2-phenyloxirane | THF | 10-15 | 6 | 95 |
| 2 | Propylamine | Phenyl isothiocyanate | 1-Nitro-2-phenyloxirane | THF | 10-15 | 6 | 92 |
| 3 | Isopropylamine | Phenyl isothiocyanate | 1-Nitro-2-phenyloxirane | THF | 10-15 | 6 | 90 |
| 4 | Cyclohexylamine | Phenyl isothiocyanate | 1-Nitro-2-phenyloxirane | THF | 10-15 | 6 | 88 |
| 5 | Benzylamine | Phenyl isothiocyanate | 1-Nitro-2-phenyloxirane | THF | 10-15 | 6 | 93 |
Data sourced from a study on the catalyst-free, one-pot, three-component synthesis of 2-iminothiazoles. nih.gov
Strategies for Introducing Substituents onto the Benzene (B151609) Ring
The introduction of various functional groups onto the aromatic core of this compound is a key strategy for modulating its physicochemical and biological properties. These substitutions can be achieved either by using appropriately substituted starting materials or by direct functionalization of the pre-formed benzoxathiol ring.
One of the primary methods for preparing the benzoxathiol scaffold involves the reaction of substituted quinones with thiourea. researchgate.net This approach allows for the synthesis of derivatives with substituents at positions 4, 6, and 7 of the benzene ring. The nature and position of the substituents on the starting quinone directly translate to the final product. For instance, monosubstituted quinones can lead to a mixture of isomeric products. researchgate.net
Common electrophilic aromatic substitution reactions can also be employed to modify the benzene ring. However, the reactivity and regioselectivity of these reactions are influenced by the existing hydroxyl and imino-benzoxathiol moieties. The hydroxyl group is an activating ortho-, para-director, while the electron-withdrawing nature of the heterocyclic portion can deactivate the ring towards electrophilic attack.
Table 1: Examples of Substituted this compound Analogs and Corresponding Synthetic Strategies
| Substituent | Position(s) | Synthetic Strategy | Starting Material |
| Methyl | 4, 6, or 7 | Reaction with substituted quinone | Methylhydroquinone |
| Bromo | 6 and 7 | Electrophilic bromination | This compound |
| Nitro | 6 | Nitration | This compound |
| Chloro | 4, 6, or 7 | Reaction with substituted quinone | Chlorohydroquinone |
Derivatization at the Imino Group
The exocyclic imino group of this compound serves as a versatile handle for further chemical modifications. A variety of reactions can be performed at this nitrogen atom to generate a library of N-substituted derivatives. These modifications can significantly impact the compound's properties.
Acylation of the imino group is a common transformation, typically achieved by reacting the parent compound with acyl chlorides or anhydrides in the presence of a base. This leads to the formation of the corresponding N-acyl-2-imino-2H-1,3-benzoxathiol-5-ol derivatives. Similarly, reaction with isocyanates or isothiocyanates can yield urea (B33335) or thiourea analogs, respectively.
Alkylation at the imino nitrogen is another important derivatization strategy. This can be accomplished using various alkylating agents, such as alkyl halides or sulfates, under basic conditions. The choice of the alkylating agent and reaction conditions can influence the efficiency of the N-alkylation.
Table 2: Representative Derivatizations at the Imino Group of this compound
| Reagent | Product Type | General Structure of Product |
| Acetyl chloride | N-Acyl derivative | |
| Phenyl isocyanate | N-Carbamoyl derivative | |
| Methyl iodide | N-Alkyl derivative | |
| Benzenesulfonyl chloride | N-Sulfonyl derivative |
Modifications at the Hydroxyl Group (5-position)
The phenolic hydroxyl group at the 5-position of the benzoxathiol ring is another key site for chemical modification. Its presence allows for a range of derivatization reactions, primarily focused on ether and ester formation. These modifications can alter the solubility, lipophilicity, and electronic properties of the molecule.
O-alkylation to form ethers is typically carried out using alkyl halides in the presence of a base, such as potassium carbonate or sodium hydride. The Williamson ether synthesis is a widely applicable method for this transformation. A variety of alkyl groups, including simple alkyl chains, benzyl (B1604629) groups, and more complex moieties, can be introduced at this position.
Esterification of the hydroxyl group can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. When using a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) is often employed. Reactions with acid chlorides or anhydrides are generally more straightforward and often proceed in the presence of a base like pyridine (B92270) or triethylamine.
Table 3: Illustrative Modifications of the 5-Hydroxyl Group
| Reagent | Product Type | General Structure of Product |
| Benzyl bromide / K₂CO₃ | Ether | |
| Acetic anhydride (B1165640) / Pyridine | Ester | |
| Propionyl chloride / Et₃N | Ester | |
| Methyl p-toluenesulfonate | Ether |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds to minimize environmental impact. nih.gov These approaches focus on the use of safer solvents, reduced energy consumption, and the generation of less waste.
For the synthesis of this compound and its analogs, several green chemistry strategies can be envisioned. The use of water as a solvent, where feasible, is a highly desirable green approach. nih.gov Additionally, solvent-free reaction conditions, often facilitated by microwave irradiation or sonication, can lead to shorter reaction times and improved yields. nih.gov
Table 4: Potential Green Chemistry Strategies for the Synthesis of this compound
| Green Chemistry Principle | Application in Synthesis | Potential Advantages |
| Use of safer solvents | Employing water or ethanol (B145695) instead of chlorinated solvents. | Reduced toxicity and environmental impact. |
| Energy efficiency | Microwave-assisted or ultrasound-promoted reactions. nih.govnih.gov | Faster reaction rates and lower energy consumption. |
| Catalysis | Use of reusable solid-supported catalysts. nih.gov | Simplified product purification and catalyst recycling. |
| Atom economy | One-pot, multi-component synthesis strategies. mdpi.comsemanticscholar.orgmdpi.com | Reduced number of synthetic steps and less waste generation. |
Reactivity of the Imino Group (C=N)
The carbon-nitrogen double bond (imine) is a key reactive center in the molecule. Its polarity, with an electrophilic carbon and a nucleophilic nitrogen, dictates its participation in several important reaction types.
The electrophilic carbon atom of the imino group is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed under basic or mildly acidic conditions, which can activate the nucleophile or protonate the imine nitrogen, respectively, to enhance the carbon's electrophilicity. nih.govyoutube.com The general mechanism involves the addition of a nucleophile to the C=N bond, forming a tetrahedral intermediate that is subsequently protonated to yield the stable addition product.
Common nucleophiles that can react with imines include organometallic reagents (e.g., Grignard reagents), hydrides, alcohols, and amines. nih.govyoutube.com In the context of this compound, this reactivity allows for the introduction of diverse substituents at the 2-position. For instance, reaction with primary or secondary amines under mildly acidic conditions would be expected to yield aminal-like structures. youtube.com
Table 1: Potential Nucleophilic Addition Reactions at the Imino Carbon
| Nucleophile | Reagent Example | Expected Product Class |
|---|---|---|
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | 2-Amino-2H-1,3-benzoxathiol-5-ol |
| Alcohol | Methanol (CH₃OH) | 2-Methoxy-2-amino adduct |
| Amine | Diethylamine ((C₂H₅)₂NH) | 2-(Diethylamino)-2-amino adduct |
This table is illustrative of general imine reactivity and predicts outcomes for this compound based on established chemical principles.
The imino group can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a pathway to complex fused heterocyclic systems. One of the most significant reactions in this category is the [4+2] cycloaddition, or Diels-Alder reaction, where the C=N bond can react with a 1,3-diene.
Furthermore, the imine functionality is a key component in 1,3-dipolar cycloadditions. For example, reaction with an azide, potentially generated in situ, could lead to the formation of a tetrazole ring fused to the benzoxathiol scaffold via a Huisgen 1,3-dipolar cycloaddition. purdue.edu Such heterocyclization strategies are powerful tools in synthetic chemistry for building molecular complexity.
Reactivity of the 1,3-Benzoxathiol Ring System
The benzene portion of the benzoxathiol ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group at the C-5 position. This -OH group is a powerful ortho-, para-director. Given that the para position is blocked by the fused ring system, electrophilic attack is strongly directed to the ortho positions, C-4 and C-6. The chlorine atom in the related compound, 6-chloro-5-hydroxy-2H-1,3-benzoxathiol-2-one, directs electrophilic substitution to the C-4 position, highlighting the powerful directing effect of the hydroxyl group.
Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur preferentially at these activated sites.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagent | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro- and 6-nitro-2-imino-2H-1,3-benzoxathiol-5-ol |
| Bromination | Br₂ / FeBr₃ | 4-Bromo- and 6-bromo-2-imino-2H-1,3-benzoxathiol-5-ol |
Predictions are based on the directing effects of the hydroxyl substituent. nih.govpsu.edu
The 1,3-benzoxathiol ring, while relatively stable, can undergo ring-opening reactions under certain conditions, such as high temperatures or in the presence of specific catalysts. Studies on the analogous 1,3-benzoxazine systems, which also feature a heteroatom-acetal-like linkage (O-CH₂-N), show that ring-opening can be initiated thermally or by Lewis acids. mdpi.comresearchgate.net The proposed mechanism often involves the formation of a cationic intermediate on the heteroatom, followed by cleavage of the C-O or C-S bond. mdpi.com
For this compound, a similar cationic mechanism could be envisioned, where protonation or coordination of a Lewis acid to the ring oxygen or sulfur atom initiates cleavage of the oxathiol (B26401) ring. This could lead to polymerization or rearrangement to more stable phenolic structures. researchgate.net The presence of thiols has also been shown to induce the ring-opening of related benzoxazine (B1645224) structures. researchgate.net
Tautomerism and Isomerization Processes Involving the this compound Scaffold
Tautomerism is a critical aspect of the structure and reactivity of this compound. The molecule can exist in several tautomeric forms due to the migration of a proton.
The most prominent equilibrium is the amino-imino tautomerism involving the exocyclic nitrogen. The imino form (this compound) can tautomerize to the aromatic amino form (2-amino-1,3-benzoxathiol-5-ol). The relative stability of these tautomers can be influenced by the solvent, temperature, and pH.
Additionally, keto-enol tautomerism involving the C-5 hydroxyl group and the benzoxathiol ring system is possible. The phenolic 'enol' form can potentially exist in equilibrium with a 'keto' tautomer (a quinone methide-like structure). Similar phenomena are observed in other hydroxy-substituted heterocyclic systems, where the equilibrium can be shifted by environmental factors or upon electronic excitation. nih.gov
Table 3: Potential Tautomeric Forms of the Scaffold
| Tautomerism Type | Tautomer 1 (Structure Name) | Tautomer 2 (Structure Name) |
|---|---|---|
| Amino-Imino | This compound | 2-Amino-1,3-benzoxathiolium-5-olate |
This table illustrates the primary potential tautomeric relationships.
Research Findings on the Redox Chemistry of this compound Remain Elusive
Despite a comprehensive search of scientific literature and chemical databases, detailed research findings specifically elucidating the redox chemistry of the chemical compound This compound are not publicly available. Efforts to locate data on the oxidation and reduction pathways, electrochemical behavior, or specific transformation products under various redox conditions for this particular molecule have been unsuccessful.
The investigation included searches for the redox properties of the broader 2-imino-2H-1,3-benzoxathiol scaffold. While information exists for related but structurally distinct compounds, such as 5-hydroxy-1,3-benzoxathiol-2-one and benzo[d] researchgate.netresearchgate.netoxathiole-2-thione, the specific redox characteristics of the imino-substituted benzoxathiol at the 2-position, combined with a hydroxyl group at the 5-position, have not been described in the reviewed literature.
It is known that heterocyclic compounds containing sulfur and nitrogen can exhibit complex redox behaviors. For instance, the antioxidant properties of some 1,3-benzoxathiol-2-one derivatives have been noted, suggesting a capacity to participate in electron transfer processes. However, the introduction of an imino group in place of the carbonyl oxygen and the specific placement of the hydroxyl group on the benzene ring would significantly influence the electronic distribution and, consequently, the redox potential and reactivity of the molecule. Without direct experimental data, any discussion of the redox chemistry of this compound would be purely speculative.
Therefore, the section on the "Redox Chemistry of the Benzoxathiol Scaffold" for this specific compound cannot be provided at this time due to the absence of published research.
Structural Elucidation and Characterization Techniques in 2 Imino 2h 1,3 Benzoxathiol 5 Ol Research
Spectroscopic Methods for Structure Determination
No specific spectroscopic data for 2-imino-2H-1,3-benzoxathiol-5-ol has been published. The characterization would typically involve the following methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Published NMR data detailing the chemical shifts and coupling constants for the proton and carbon nuclei of this compound are not available. 2D-NMR experiments such as COSY, HSQC, and HMBC, which are crucial for assigning the full structure, have not been reported for this compound.
Infrared (IR) Spectroscopy
While the reaction between p-benzoquinone and thiourea (B124793) has been studied, specific IR spectra detailing the characteristic absorption frequencies for the functional groups (such as N-H, C=N, and C-O) of the isolated this compound are not provided in the available literature. cabidigitallibrary.org
Mass Spectrometry (MS)
There are no published mass spectrometry data that would confirm the molecular weight or detail the fragmentation pattern of this compound.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
A crystallographic study of this compound has not been reported. Therefore, information regarding its crystal system, space group, unit cell dimensions, and precise solid-state conformation is currently unknown.
Chromatographic Techniques for Purity Assessment and Isomer Separation
There are no documented chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), that have been specifically developed for the purity assessment or potential isomer separation of this compound.
Theoretical and Computational Chemistry Studies on 2 Imino 2h 1,3 Benzoxathiol 5 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
No specific DFT studies on the molecular geometry and electronic properties of 2-imino-2H-1,3-benzoxathiol-5-ol have been found in the reviewed literature. Such studies would be valuable for understanding the molecule's bond lengths, bond angles, dihedral angles, and the distribution of electron density, which are fundamental to its chemical behavior. For comparative purposes, DFT calculations at the B3LYP/6-31G(d,p) level have been utilized to investigate the electronic properties and molecular structures of other sulfur-containing heterocycles like 2-thioxo-1,3-dithiol-carboxamides.
There is no available research on the computational modeling of reaction mechanisms and transition states specifically involving this compound. Theoretical investigations into the reaction pathways of similar compounds, such as the regioselective cyclization of 2-imino-2H-chromene-3-carboxamide, have been conducted using DFT. researchgate.net These studies help to elucidate the formation of products by examining the electronic structure of intermediates and the thermodynamics of the reaction steps.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
A search of scientific databases reveals no molecular dynamics simulation studies focused on the conformational analysis or intermolecular interactions of this compound. This type of computational analysis would provide insights into the flexibility of the molecule and its potential interactions with other molecules, which are crucial for understanding its behavior in different environments.
Solvent Effects in Theoretical Models of Chemical Transformations
Information regarding the theoretical modeling of solvent effects on the chemical transformations of this compound is not present in the current body of scientific literature. The influence of solvents on reaction pathways is a critical aspect of computational chemistry, often explored using continuum solvation models in conjunction with quantum mechanical calculations.
Quantitative Structure-Reactivity Relationship (QSRR) Predictions
No QSRR studies or predictions for this compound have been reported. QSRR models are developed to correlate the structural features of molecules with their chemical reactivity, and the development of such models would require a dataset of reactivity data for a series of related compounds, which is not currently available for this specific chemical class.
Advanced Applications and Research Potential of 2 Imino 2h 1,3 Benzoxathiol 5 Ol and Its Derivatives
Role as Versatile Synthons and Building Blocks in Complex Molecule Synthesis
The utility of 2-imino-2H-1,3-benzoxathiol-5-ol as a versatile synthon stems from the multiple reactive sites within its structure. Research on related heterocyclic systems demonstrates the synthetic flexibility that imino-heterocycles provide. The parent compound, 5-hydroxy-2-imino-1,3-benzoxathiole, can be readily isolated as an intermediate during the one-step synthesis of 5-hydroxy-1,3-benzoxathiol-2-ones from quinones and thiourea (B124793). researchgate.net This accessibility makes it a practical starting point for more elaborate molecular architectures.
The imino group (C=NH) and the exocyclic amine in its tautomeric form (C-NH2) offer nucleophilic centers that can react with various electrophiles. This reactivity is analogous to that seen in 2-imino-2H-chromene derivatives, which are employed in the synthesis of fused polycyclic systems like chromeno[4,3-c]pyrazoles and chromeno[4,3-e] researchgate.netresearchgate.netdiazepines. mdpi.com Such reactions often proceed through condensation and cyclization pathways, allowing for the rapid construction of molecular complexity. mdpi.com For instance, the reaction of 2-imino-2H-chromene-3-carboxamide with phosphorus halides yields novel chromeno-diazaphosphinines and -azaphospholes, highlighting the potential for creating unique phosphorus-containing heterocyclic compounds. researchgate.net
The presence of two distinct nucleophilic sites in the 2-imino-2H-chromene-3-carboxamide precursor provides multiple avenues for reactions with electrophilic phosphorus halides, opening up a wide range of possibilities for synthesizing diverse fused phosphorus heterocyclic compounds. researchgate.net This strategic use of imino-heterocycles as foundational units underscores the potential of this compound in similar synthetic strategies.
| Reactive Site | Potential Reaction Type | Resulting Structure/Application | Supporting Evidence (Analogous Systems) |
|---|---|---|---|
| Imino/Amino Group | Cyclocondensation with binucleophiles | Fused heterocyclic systems (e.g., pyrazoles, diazepines) | Synthesis of chromeno[4,3-c]pyrazoles from 2-imino-2H-chromenes. mdpi.com |
| Imino/Amide Analogue | Reaction with phosphorus halides | Organophosphorus heterocycles | Formation of chromeno[2,3-d] researchgate.netmdpi.comdiazaphosphinines. researchgate.net |
| Benzoxathiol Core | Intermediate in multi-step synthesis | Substituted benzoxathiolones and derivatives | Isolation during synthesis from quinones and thiourea. researchgate.net |
| Hydroxyl Group | Alkylation / Acylation | Functionalized derivatives with modified solubility or activity | Standard functional group chemistry. |
Potential in Materials Science and Polymer Chemistry
While direct studies on the material applications of this compound are nascent, the properties of its structural analogue, 5-hydroxy-1,3-benzoxathiol-2-one (B177510), provide a strong basis for its potential. This ketone analogue is noted for its utility in creating new materials with enhanced thermal stability and resistance to environmental degradation. The robust benzoxathiol core is a key contributor to this stability.
The bifunctional nature of this compound, possessing both a hydroxyl group and a reactive imino group, makes it an attractive monomer for polymerization. These functional groups can participate in step-growth polymerization reactions:
The hydroxyl group can react with dicarboxylic acids or their derivatives to form polyesters.
The imino/amino group can react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively.
The incorporation of the rigid, sulfur-containing benzoxathiol ring into a polymer backbone could impart desirable properties such as increased glass transition temperature, enhanced thermal stability, and specific optical or electronic characteristics. The inherent conjugated system of the aromatic ring may also be exploited in the development of organic semiconductors or other functional organic materials.
| Structural Feature | Potential Material Application | Anticipated Property | Basis of Potential |
|---|---|---|---|
| Hydroxyl and Imino Groups | Monomer for polycondensation | Formation of polyesters, polyamides, polyureas | Standard reactivity of functional groups. |
| Rigid Benzoxathiol Core | Component of high-performance polymers | Enhanced thermal stability, degradation resistance | Inferred from properties of 5-hydroxy-1,3-benzoxathiol-2-one. |
| Heterocyclic Aromatic System | Organic electronic materials | Semiconducting or photoactive properties | Common feature of conjugated organic molecules. |
Catalytic Applications (e.g., as ligands in organometallic catalysis or components in metal-organic frameworks)
The field of catalysis offers significant opportunities for this compound. Its structure contains multiple potential coordination sites—specifically the nitrogen atom of the imino group, the oxygen of the hydroxyl group, and the sulfur atom within the heterocycle. This multi-dentate character makes it an excellent candidate as a ligand for organometallic catalysts.
Furthermore, the compound is well-suited to act as an organic linker in the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal ions or clusters connected by organic ligands. mdpi.com They are highly valued in heterogeneous catalysis due to their high surface area and tunable structures. mdpi.comrsc.org By using this compound or its derivatives as the organic linker, it would be possible to design MOFs with specific pore environments and embedded functionalities.
The synthesis of a polyoxopalladate (POP)-based MOF, for example, demonstrates how discrete inorganic building units can be connected by rigid organic groups to create a stable 3D framework with catalytic properties. nih.gov The hydroxyl group of the title compound could be deprotonated to coordinate with a metal center, while the imino group could provide an additional coordination site, leading to robust and catalytically active frameworks. Such MOFs could be explored for oxidation reactions, reductions, or carbon-carbon bond-forming reactions, mirroring the applications of porphyrin-based MOFs. mdpi.com
| Potential Role | Key Structural Features | Example Catalytic System | Relevant Research Area |
|---|---|---|---|
| Organometallic Ligand | N, O, S donor atoms | Homogeneous catalysts for cross-coupling | Organometallic Chemistry |
| Organic Linker in MOFs | Rigid structure, multiple coordination points (hydroxyl, imino) | Heterogeneous catalysts for oxidation or reduction | Materials Chemistry, Heterogeneous Catalysis mdpi.comrsc.orgnih.gov |
Development of Chemical Probes and Tools for Mechanistic Investigations
The structural characteristics of this compound suggest its potential for development into chemical probes and analytical tools. The fused aromatic ring system provides a core fluorophore, a necessary component for fluorescent probes. The reactivity and binding potential of the hydroxyl and imino groups could be harnessed for the selective detection of specific analytes.
For instance, the hydroxyl and imino groups could act as a recognition and binding site for metal ions or biologically relevant anions. Upon binding, the electronic structure of the molecule would be altered, leading to a detectable change in its fluorescence emission (e.g., a "turn-on" or "turn-off" response). This principle is widely used in the design of chemosensors.
Additionally, related heterocyclic structures have demonstrated notable antioxidant activity. researchgate.net This suggests that this compound derivatives could be developed as probes for reactive oxygen species (ROS) or to investigate the mechanisms of oxidative stress in biological systems. The compound could react with specific ROS, leading to a measurable signal and allowing for the visualization or quantification of these transient species.
| Feature for Probing | Potential Application | Mechanism of Action | Relevant Field |
|---|---|---|---|
| Inherent Fluorescence | Fluorescent probe/chemosensor | Analyte binding modulates fluorescence | Analytical Chemistry |
| Hydroxyl/Imino Groups | Recognition site for ions/molecules | Selective binding to target analyte | Supramolecular Chemistry |
| Antioxidant Potential | Probe for Reactive Oxygen Species (ROS) | Reaction with ROS causes a detectable signal change | Chemical Biology, Mechanistic Studies researchgate.net |
Analytical Methodologies for the Detection and Quantification of 2 Imino 2h 1,3 Benzoxathiol 5 Ol in Research Matrices
Chromatographic Separation Techniques
Chromatographic methods are paramount for the isolation and quantification of 2-imino-2H-1,3-benzoxathiol-5-ol from complex mixtures, such as reaction media or biological extracts. The choice between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) is contingent on the compound's physicochemical properties and the analytical objective.
High-Performance Liquid Chromatography (HPLC): Given its polarity and potential for thermal lability, HPLC stands out as the most suitable chromatographic technique for the analysis of this compound. A reverse-phase approach is typically favored for compounds of similar polarity.
A hypothetical HPLC method could employ a C18 stationary phase with a gradient elution system. The mobile phase might consist of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile (B52724) or methanol. The gradient would start with a higher proportion of the aqueous phase, gradually increasing the organic component to ensure the elution of compounds with varying polarities. Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, set at a wavelength corresponding to the maximum absorbance of the analyte.
Gas Chromatography (GC): The direct analysis of this compound by GC can be challenging due to its relatively low volatility and the presence of a polar hydroxyl group, which can lead to peak tailing and poor chromatographic resolution. To circumvent these issues, derivatization is often necessary. Silylation of the hydroxyl group, for instance, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), would increase the compound's volatility and thermal stability, making it amenable to GC analysis. A non-polar capillary column, such as one coated with a phenyl-polysiloxane phase, would be appropriate for separating the derivatized analyte. Detection could be performed using a Flame Ionization Detector (FID) or, for enhanced sensitivity and structural information, a Mass Spectrometer (MS).
Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for monitoring reaction progress and for preliminary purity assessments of this compound. A typical TLC setup would involve a silica (B1680970) gel plate as the stationary phase and a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The optimal solvent ratio would be determined empirically to achieve a retention factor (Rf) value that allows for clear separation from other reaction components. Visualization of the spots on the TLC plate can be achieved under UV light or by staining with a suitable reagent, such as potassium permanganate (B83412) or iodine vapor.
Spectrophotometric and Spectrofluorimetric Methods for Quantification
Spectrophotometric and spectrofluorimetric methods offer straightforward and sensitive means for the quantification of this compound, provided the compound exhibits suitable chromophoric or fluorophoric properties.
UV-Vis Spectrophotometry: The extended conjugation within the benzoxathiol ring system suggests that this compound should absorb light in the ultraviolet-visible (UV-Vis) region. To develop a quantitative spectrophotometric assay, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined by interpolating its absorbance value on the calibration curve, following Beer-Lambert's law. The λmax would need to be experimentally determined by scanning a solution of the pure compound across a range of wavelengths.
Spectrofluorimetry: While not all absorbing compounds are fluorescent, the presence of the phenolic hydroxyl group and the heterocyclic system could bestow fluorescent properties upon this compound. If the compound is fluorescent, spectrofluorimetry can offer higher sensitivity and selectivity compared to spectrophotometry. The development of a spectrofluorimetric method would involve determining the optimal excitation and emission wavelengths. Similar to spectrophotometry, a calibration curve would be generated by plotting the fluorescence intensity of standard solutions against their concentrations.
Electrochemical Detection Methods
Electrochemical methods can provide a highly sensitive and selective platform for the detection of this compound, especially due to the presence of the electroactive phenol (B47542) moiety.
The hydroxyl group on the benzene (B151609) ring is susceptible to oxidation, which can be detected using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), or square-wave voltammetry (SWV). These methods involve applying a potential to an electrode immersed in a solution containing the analyte and measuring the resulting current.
For instance, a glassy carbon electrode, either bare or chemically modified, could be used as the working electrode. The modification of the electrode surface with nanomaterials or polymers can enhance the sensitivity and selectivity of the detection. The oxidation of the phenolic group would produce a characteristic peak in the voltammogram, with the peak current being proportional to the concentration of this compound. A calibration curve can be constructed by plotting the peak current against the concentration of standard solutions.
Development of High-Throughput Screening Methods for Reaction Optimization
The synthesis of this compound and its derivatives can be optimized using high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of a large number of reaction conditions, including catalysts, solvents, temperatures, and reactant ratios.
A typical HTS workflow would involve setting up a library of parallel reactions in a microplate format. After a set reaction time, the reaction mixtures would be analyzed to determine the product yield and purity. This analysis needs to be fast and amenable to automation.
For this purpose, a rapid analytical method such as HPLC-MS or even a direct-injection mass spectrometry method could be employed. Alternatively, a colorimetric or fluorometric assay could be developed if the product or a byproduct has distinct spectral properties. For example, if the reaction consumes a colored starting material, the disappearance of the color could be monitored spectrophotometrically in the microplate reader. The data from the HTS experiments would then be used to identify the optimal reaction conditions for the synthesis of this compound.
Challenges and Future Perspectives in 2 Imino 2h 1,3 Benzoxathiol 5 Ol Research
Development of Novel and Highly Efficient Synthetic Pathways
The synthesis of 2-imino-2H-1,3-benzoxathiol-5-ol and its derivatives is an area ripe for innovation. Current methodologies often involve multi-step procedures with moderate yields. A significant challenge lies in the development of one-pot or domino reactions that can construct the core structure with high atom economy and efficiency.
One promising approach involves the reaction of quinones with thiourea (B124793). For instance, a variety of 5-hydroxy-1,3-benzoxathiol-2-ones have been synthesized from readily available quinones and thiourea, with 5-hydroxy-2-imino-1,3-benzoxathioles being isolated as key intermediates. researchgate.net However, reactions with monosubstituted quinones can lead to a mixture of isomers, presenting a significant purification challenge. researchgate.net Future research should focus on developing regioselective synthetic methods to overcome this hurdle.
Drawing inspiration from the synthesis of related chromene derivatives, multicomponent reactions (MCRs) could offer a powerful tool for accessing novel this compound analogues. The development of an efficient, one-pot domino synthesis for new 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, achieving yields up to 92%, highlights the potential of such strategies. researchgate.net Applying similar acid-induced conjugate addition and intramolecular trapping sequences to suitable precursors could pave the way for a diverse library of this compound derivatives.
Furthermore, the exploration of green chemistry principles in the synthesis of this scaffold is crucial. The use of eco-friendly catalysts and solvents, such as the LiOH·H₂O-catalyzed synthesis of 2-imino-2H-chromene-3-carbonitrile in aqueous media, provides a valuable precedent. researchgate.net Future efforts should aim to develop similar environmentally benign protocols for the synthesis of this compound.
Table 1: Potential Synthetic Strategies for this compound
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Quinone and Thiourea Condensation | Readily available starting materials. | Lack of regioselectivity with substituted quinones. |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, and diversity. | Identification of suitable reaction components and conditions. |
| Green Synthetic Protocols | Reduced environmental impact. | Catalyst stability and reactivity in aqueous media. |
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
The reactivity of this compound is largely uncharted territory. The presence of the imino group, the oxathiole ring, and the hydroxylated benzene (B151609) ring suggests a rich and complex chemical behavior waiting to be explored.
Based on studies of analogous 2-imino-2H-chromene-3-carbo(thio)amides, the C-4 position of the pyran ring is the primary reactive site. eurekaselect.com By analogy, the corresponding position in the this compound system could be a key handle for functionalization. Investigations into its reactions with various nucleophiles and electrophiles are warranted to map its reactivity profile.
The potential for rearrangements and unconventional transformations should also be a focus of future research. For example, new rearrangements of 2-imino-2H-1-benzopyran-3-carboxamides have been discovered to yield quinazolinone and carboxamide derivatives depending on the reaction conditions. researchgate.net Similar investigations with this compound could lead to the discovery of novel heterocyclic scaffolds with unique properties.
Moreover, the interplay between the imino, hydroxyl, and oxathiole functionalities could give rise to unique reactivity. For instance, the hydroxyl group could be leveraged for further derivatization or to direct the regioselectivity of reactions on the aromatic ring. The sulfur atom in the oxathiole ring also presents opportunities for oxidation or other transformations, potentially leading to compounds with altered electronic and biological properties.
Advanced Computational Studies for Rational Design and Property Prediction
Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules. In the context of this compound, advanced computational studies can play a pivotal role in rationally designing new derivatives and predicting their properties.
Density Functional Theory (DFT) calculations, for example, can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the core scaffold and its derivatives. Such studies have been successfully applied to elucidate the reaction mechanisms of coupling reactions involving related 2-thioxo-1,3-dithiole-carboxamides. mdpi.com Similar computational investigations could provide valuable insights into the plausible mechanisms of reactions involving this compound.
Molecular docking studies are another crucial computational tool, particularly for predicting the biological activity of new compounds. By docking virtual libraries of this compound derivatives into the binding sites of various enzymes or receptors, researchers can prioritize the synthesis of compounds with the highest predicted affinity. This approach has been used to investigate the interaction of related compounds with protein-tyrosine kinases and cyclin-dependent kinases (CDK2). researchgate.netresearchgate.net
Furthermore, the generation of 3D pharmacophore models can help to elucidate the structural requirements for specific biological activities. researchgate.net By combining synthesis, biological evaluation, and computational modeling, a synergistic approach can be established for the efficient discovery of new bioactive molecules based on the this compound scaffold.
Integration of this compound into New Functional Materials and Architectures
The unique structural features of this compound make it an attractive building block for the construction of new functional materials and molecular architectures. The presence of multiple heteroatoms and functional groups provides numerous handles for polymerization or incorporation into larger supramolecular assemblies.
One potential application lies in the development of novel antioxidant materials. The catechol-like moiety in this compound suggests inherent antioxidant properties. Research on novel 1,4-benzoxazine hybrids has shown that catechol derivatives can act as potent radical scavengers and inducers of antioxidant gene expression. nih.gov Integrating the this compound core into similar hybrid structures could lead to new materials with enhanced antioxidant capabilities for applications in cosmetics or biomedicine.
The ability of heterocyclic compounds to form metal-organic frameworks (MOFs) or other coordination polymers is another exciting avenue for exploration. The nitrogen and sulfur atoms in the this compound scaffold could act as coordination sites for metal ions, leading to the formation of novel materials with interesting catalytic, sensing, or gas storage properties.
Furthermore, the development of functional polymers incorporating the this compound unit could yield materials with unique optical or electronic properties. The synthesis of thieno[2-3-b]pyridine derivatives has demonstrated the importance of tethered aromatic rings for biological activity, a concept that could be extended to the design of new materials. mdpi.com By strategically modifying the substituents on the this compound core, it may be possible to tune the properties of the resulting polymers for specific applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-imino-2H-1,3-benzoxathiol-5-ol, and how can purity be optimized during synthesis?
- Methodology : Standard synthesis involves cyclization of substituted benzoxazole precursors under controlled pH and temperature. For purity optimization, use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water) .
- Data : Molecular formula (C₇H₈N₄), weight (156.12 g/mol), and CAS number provided for reference .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodology :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm aromatic protons (δ 6.8–7.5 ppm) and imino groups (δ 8.2–8.5 ppm).
- FT-IR : Key peaks for C=N (1650–1700 cm⁻¹) and S-O (1050–1150 cm⁻¹) .
- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H]⁺ at m/z 157.1 .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodology : Conduct solubility tests in DMSO, ethanol, and aqueous buffers (pH 2–12). Monitor stability via UV-Vis spectroscopy (λ = 250–400 nm) over 24–72 hours .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?
- Methodology :
- Perform single-crystal X-ray diffraction (SC-XRD) to resolve tautomeric forms (e.g., imino vs. amino configurations) .
- Compare experimental data with computational models (DFT at B3LYP/6-31G* level) to validate bond lengths/angles .
- Example : A related benzoxazole derivative showed discrepancies between NMR (solution state) and SC-XRD (solid state), resolved via dynamic NMR studies .
Q. What experimental designs are suitable for studying the reactivity of the imino group in catalytic or biological systems?
- Methodology :
- Kinetic Studies : Track imino group reactivity using stopped-flow spectrophotometry under pseudo-first-order conditions.
- Biological Assays : Screen for enzyme inhibition (e.g., acetylcholinesterase) at varying concentrations (1–100 µM) .
- Data Contradiction : Address conflicting bioactivity results by standardizing assay protocols (e.g., buffer composition, incubation time) .
Q. How can computational modeling predict the compound’s interaction with biological targets, and how do these predictions align with empirical data?
- Methodology :
- Use molecular docking (AutoDock Vina) to simulate binding to protein targets (e.g., kinases).
- Validate with SPR (surface plasmon resonance) to measure binding affinity (KD values) .
- Example : A benzoxazole analog showed strong docking scores for CDK1 kinase but weak experimental inhibition, highlighting the need for iterative model refinement .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for reconciling inconsistent bioactivity data across studies?
- Methodology :
- Apply meta-analysis (random-effects model) to aggregate data from multiple studies.
- Use sensitivity analysis to identify outliers (e.g., studies with non-standardized compound purity) .
- Case Study : A longitudinal study design (e.g., three-wave panel analysis) resolved contradictions in presenteeism research by isolating short- vs. long-term effects .
Q. How can stability studies be designed to account for environmental factors (light, temperature) affecting this compound?
- Methodology :
- Use accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring.
- Apply Arrhenius equation to extrapolate degradation rates .
Tables for Key Data
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
